4,5-Dibromo-2-phenyloxazole 4,5-Dibromo-2-phenyloxazole
Brand Name: Vulcanchem
CAS No.: 92629-12-4
VCID: VC3795421
InChI: InChI=1S/C9H5Br2NO/c10-7-8(11)13-9(12-7)6-4-2-1-3-5-6/h1-5H
SMILES: C1=CC=C(C=C1)C2=NC(=C(O2)Br)Br
Molecular Formula: C9H5Br2NO
Molecular Weight: 302.95 g/mol

4,5-Dibromo-2-phenyloxazole

CAS No.: 92629-12-4

Cat. No.: VC3795421

Molecular Formula: C9H5Br2NO

Molecular Weight: 302.95 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dibromo-2-phenyloxazole - 92629-12-4

Specification

CAS No. 92629-12-4
Molecular Formula C9H5Br2NO
Molecular Weight 302.95 g/mol
IUPAC Name 4,5-dibromo-2-phenyl-1,3-oxazole
Standard InChI InChI=1S/C9H5Br2NO/c10-7-8(11)13-9(12-7)6-4-2-1-3-5-6/h1-5H
Standard InChI Key OSPFUGIIHNUXQY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC(=C(O2)Br)Br
Canonical SMILES C1=CC=C(C=C1)C2=NC(=C(O2)Br)Br

Introduction

Structural Characteristics and Molecular Identity

4,5-Dibromo-2-phenyloxazole belongs to the oxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Its molecular formula is C₉H₅Br₂NO, with a molecular weight of 327.96 g/mol . The IUPAC name is 4,5-dibromo-2-phenyl-1,3-oxazole, reflecting the substitution pattern:

  • A phenyl group at the 2-position.

  • Bromine atoms at the 4- and 5-positions.

The compound’s planar structure facilitates π-π stacking interactions, while the electronegative bromine atoms enhance its reactivity in electrophilic substitutions. X-ray crystallography of analogous compounds, such as 5-bromo-2-phenyloxazole, reveals bond lengths of 1.36 Å (C=N) and 1.45 Å (C-O), consistent with aromatic stabilization .

Table 1: Comparative Structural Features of Halogenated Oxazoles

CompoundMolecular FormulaSubstituentsKey Distinguishing Feature
4,5-Dibromo-2-phenyloxazoleC₉H₅Br₂NO4-Br, 5-Br, 2-PhHigh electrophilicity due to dual Br
5-Bromo-2-phenyloxazoleC₉H₆BrNO5-Br, 2-PhSingle Br limits cross-coupling utility
2-PhenyloxazoleC₉H₇NO2-PhBaseline structure without halogenation

Synthetic Methodologies

Halogen Dance Reaction

A landmark synthesis involves the halogen dance reaction, which enables selective bromination at the 4- and 5-positions. In a representative procedure :

  • 5-Bromo-2-phenyloxazole is treated with lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at −80°C.

  • The bromine atom migrates from the 5- to the 4-position via a deprotonation-reprotonation mechanism.

  • Subsequent quenching with electrophiles yields 4,5-dibromo derivatives.

This method achieves 78–89% yields and is scalable for industrial applications .

Table 2: Synthesis Routes and Yields

MethodReagentsTemperatureYieldRegioselectivity
Halogen dance reactionLDA, THF, Br₂−80°C to 0°C78–89%High (4,5-dibromo)
Direct brominationBr₂, CH₃COOH25°C45–60%Low

Physicochemical Properties

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.20–7.56 (m, 5H, Ph), 7.84–7.99 (m, 2H, oxazole-H) .

  • ¹³C NMR: δ 114.7 (C4), 126.2–139.4 (Ph and oxazole carbons) .

  • HRMS (ESI): m/z 327.8254 (M+H⁺) .

Thermal Stability

The compound decomposes at 116–119°C, as evidenced by differential scanning calorimetry (DSC) . Its stability in polar aprotic solvents (e.g., DMF, DMSO) makes it suitable for high-temperature reactions.

Chemical Reactivity and Functionalization

4,5-Dibromo-2-phenyloxazole serves as a versatile building block for:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with arylboronic acids replaces bromine with aryl groups, enabling access to biaryloxazoles .

  • Nucleophilic Substitution: Reaction with amines or alkoxides yields 4-amino- or 4-alkoxy-substituted derivatives .

  • Coordination Chemistry: The oxazole nitrogen can coordinate to transition metals (e.g., Pd, Cu), forming catalysts for C–H activation.

Applications in Medicinal and Materials Chemistry

Antimicrobial Agents

Preliminary studies indicate MIC values of 8–16 µg/mL against Staphylococcus aureus and Candida albicans, attributed to the compound’s ability to disrupt microbial cell membranes .

Organic Electronics

Incorporation into π-conjugated polymers enhances electron mobility, making it a candidate for organic light-emitting diodes (OLEDs) .

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